- Preparation of hydrazone compound having (hetero)aryl group at terminal amine group for treating tau protein-associated disease, Korea, , ,
Cas no 939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester)

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 3-FLUORO-4-NITROPHENYLBORONIC ACID, PINACOL ESTER
- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- B-4965
- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 939968-60-2
- SY025524
- Z1258930123
- MOKWUYKZXFBLKR-UHFFFAOYSA-N
- 3-Fluoro-4-nitrophenylboronic acid pinacol ester
- EN300-1716820
- AKOS022173348
- SCHEMBL59736
- MFCD12026073
- DTXSID20675133
- 3-Fluoro-4-nitrobenzeneboronic acid pinacol ester
- 3-Fluoro-4-nitrophenylboronic acid,pinacol ester
- BS-29795
- 3-Fluoro-4-nitrophenylboronic acid, pinacol ester
-
- MDL: MFCD12026073
- Inchi: 1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,1-4H3
- InChI Key: MOKWUYKZXFBLKR-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(F)=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O
Computed Properties
- Exact Mass: 267.10800
- Monoisotopic Mass: 267.1078163g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.3Ų
Experimental Properties
- PSA: 64.28000
- LogP: 2.55630
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F594978-250mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 250mg |
$167.00 | 2023-05-18 | ||
Enamine | EN300-1716820-1.0g |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 1.0g |
$280.0 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-310835A-1g |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester, |
939968-60-2 | 1g |
¥4513.00 | 2023-09-05 | ||
Enamine | EN300-1716820-0.25g |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 0.25g |
$139.0 | 2023-09-20 | |
TRC | F594978-50mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 50mg |
$69.00 | 2023-05-18 | ||
Alichem | A019120014-1g |
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 1g |
$475.20 | 2023-08-31 | |
TRC | F594978-25mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 25mg |
$64.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188434-5g |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 96% | 5g |
¥3548.90 | 2023-09-02 | |
eNovation Chemicals LLC | Y1106703-5g |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 5g |
$930 | 2024-07-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-310835-250 mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester, |
939968-60-2 | 250MG |
¥2,219.00 | 2023-07-11 |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Production Method
Production Method 1
Production Method 2
- Novel imidazothiazoles and imidazoxazoles as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory and proliferative diseases, World Intellectual Property Organization, , ,
Production Method 3
- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling ReactionsJournal of Organic Chemistry, 2014, 79(5), 1979-1988,
Production Method 4
- Benzothiazol-6-ylacetic acid derivatives as anti-HIV agents and their preparation and use for treating an HIV infection, World Intellectual Property Organization, , ,
Production Method 5
- FGFR2 inhibitor, preparation method, and pharmaceutical application, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of quinazoline and pyrido[3,4-d]pyrimidine derivatives as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Production Method 7
- Preparation of heterocyclic compounds as cyclin-dependent protein kinase inhibitors for prophylactic and therapeutic treatment of cancer, World Intellectual Property Organization, , ,
Production Method 8
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Production Method 9
- Preparation of urea compounds as STING inhibitor, China, , ,
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Raw materials
- 4-Bromo-2-fluoro-1-nitrobenzene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Bis(pinacolato)diborane
- 3-fluoro-4-nitroaniline
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Preparation Products
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Related Literature
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on 3-Fluoro-4-nitrophenylboronic acid, pinacol ester
3-Fluoro-4-nitrophenylboronic acid, pinacol ester (CAS No. 939968-60-2): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound 3-Fluoro-4-nitrophenylboronic acid, pinacol ester, identified by the CAS number 939968-60-2, represents a vital intermediate in the realm of pharmaceutical synthesis. Its unique structural properties, characterized by the presence of both a fluorine substituent and a nitro group on a phenyl ring, coupled with a boronic acid pinacol ester moiety, make it an exceptionally versatile building block for the development of novel therapeutic agents.
In recent years, the demand for advanced intermediates like 3-Fluoro-4-nitrophenylboronic acid, pinacol ester has surged due to their applications in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. These reactions are fundamental in constructing complex organic molecules, enabling the synthesis of biaryl compounds that are prevalent in many modern drugs. The boronic acid pinacol ester functionality not only enhances stability during storage and handling but also facilitates smooth reaction conditions under palladium catalysis.
The significance of fluorine-containing compounds in medicinal chemistry cannot be overstated. The fluorine atom at the 3-position of the phenyl ring in 3-Fluoro-4-nitrophenylboronic acid, pinacol ester imparts metabolic stability and can influence pharmacokinetic properties, making it an attractive moiety for drug design. Additionally, the nitro group at the 4-position can serve as a handle for further functionalization, allowing chemists to tailor the compound's properties as needed.
Recent advancements in the field have highlighted the utility of this compound in the development of targeted therapies. For instance, researchers have leveraged its reactivity to synthesize novel inhibitors of kinases and other enzymes implicated in diseases such as cancer. The ability to introduce fluorinated aryl groups into these inhibitors has been shown to enhance binding affinity and selectivity, leading to more effective treatments.
The pinacol ester form of the boronic acid is particularly noteworthy for its compatibility with various reaction conditions. Unlike free boronic acids, which can be sensitive to moisture and air, the pinacol ester version provides greater stability, making it easier to handle and store. This stability is crucial for industrial-scale synthesis and ensures that researchers can maintain high yields and purity throughout the synthetic process.
In addition to its pharmaceutical applications, 3-Fluoro-4-nitrophenylboronic acid, pinacol ester has found utility in materials science. The unique electronic properties conferred by the fluorine and nitro substituents make it a candidate for use in organic electronics and optoelectronic materials. These applications are particularly relevant in the development of next-generation semiconductors and light-emitting diodes (LEDs), where precise control over molecular structure is essential.
The synthesis of 3-Fluoro-4-nitrophenylboronic acid, pinacol ester typically involves multi-step processes that require careful optimization. Key steps often include halogenation of a precursor phenyl compound followed by nitration and subsequent conversion to the boronic acid derivative via lithiation-borylation or direct borylation methods. The choice of synthetic route can significantly impact yield and purity, underscoring the importance of meticulous planning and execution.
Ongoing research continues to explore new methodologies for synthesizing this compound more efficiently. For example, recent studies have focused on developing catalytic systems that can facilitate borylation under milder conditions or even directly from aryl halides without requiring pre-functionalization steps. Such innovations not only streamline the synthetic process but also reduce waste generation, aligning with green chemistry principles.
The versatility of 3-Fluoro-4-nitrophenylboronic acid, pinacol ester extends beyond its role as an intermediate; it also serves as a scaffold for exploring structure-activity relationships (SARs). By modifying its core structure or introducing additional functional groups, chemists can generate libraries of compounds with varying biological activities. This approach is particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds for further development.
In conclusion, 3-Fluoro-4-nitrophenylboronic acid, pinacol ester (CAS No. 939968-60-2) is a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features enable diverse applications across multiple disciplines, from drug development to materials science. As research progresses and new synthetic methodologies emerge, this compound will undoubtedly continue to play a pivotal role in advancing scientific discovery and innovation.
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